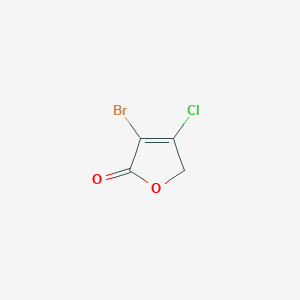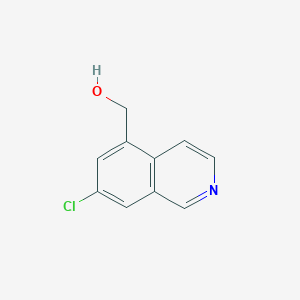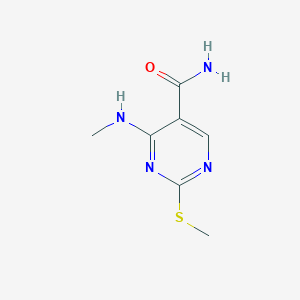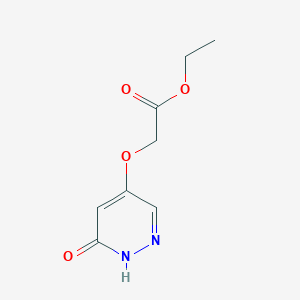![molecular formula C12H9N3 B11903096 6-Methyl-[2,3'-bipyridine]-5'-carbonitrile CAS No. 1346686-83-6](/img/structure/B11903096.png)
6-Methyl-[2,3'-bipyridine]-5'-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-[2,3’-bipyridine]-5’-carbonitrile is a chemical compound with the molecular formula C12H9N3 It is a derivative of bipyridine, which consists of two pyridine rings connected at the 2 and 3 positions, with a methyl group attached at the 6’ position and a carbonitrile group at the 5’ position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-[2,3’-bipyridine]-5’-carbonitrile typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid with a halogenated pyridine in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of bipyridine derivatives, including 6-Methyl-[2,3’-bipyridine]-5’-carbonitrile, often employs similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
6-Methyl-[2,3’-bipyridine]-5’-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
6-Methyl-[2,3’-bipyridine]-5’-carbonitrile has several scientific research applications:
Wirkmechanismus
The mechanism by which 6-Methyl-[2,3’-bipyridine]-5’-carbonitrile exerts its effects involves its ability to coordinate with metal centers. This coordination enhances the compound’s electronic properties, making it an effective ligand in catalytic reactions. The molecular targets and pathways involved include the formation of metal-ligand complexes that facilitate various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methyl-2,3’-bipyridine: Similar structure but lacks the carbonitrile group.
6,6’-Dimethyl-2,2’-bipyridine: Contains two methyl groups at the 6 positions of each pyridine ring.
5,5’-Dimethyl-2,2’-bipyridine: Methyl groups at the 5 positions of each pyridine ring.
Uniqueness
6-Methyl-[2,3’-bipyridine]-5’-carbonitrile is unique due to the presence of both a methyl group and a carbonitrile group, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in catalysis, materials science, and medicinal chemistry.
Eigenschaften
CAS-Nummer |
1346686-83-6 |
|---|---|
Molekularformel |
C12H9N3 |
Molekulargewicht |
195.22 g/mol |
IUPAC-Name |
5-(6-methylpyridin-2-yl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H9N3/c1-9-3-2-4-12(15-9)11-5-10(6-13)7-14-8-11/h2-5,7-8H,1H3 |
InChI-Schlüssel |
PAECHUOSAXBVBD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CC=C1)C2=CN=CC(=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Methyl-2,3,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B11903029.png)

![9-Methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-1-one](/img/structure/B11903044.png)


![6-Chloro-2-methylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B11903051.png)


![7-(Prop-2-en-1-yl)-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B11903058.png)
![(5-Methyl-[2,3'-bipyridin]-5'-yl)methanol](/img/structure/B11903066.png)




